

## Application Notes and Protocols for CH1055 in Preclinical Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CH1055** is a small-molecule near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1] Its fluorescence emission in the NIR-II window (1000-1700 nm) allows for deep tissue penetration and high-resolution imaging in preclinical models. A key advantage of **CH1055** is its rapid renal excretion, with about 90% cleared through the kidneys within 24 hours, which minimizes long-term toxicity concerns.[1][2] **CH1055** can be utilized in its native form, PEGylated to improve solubility and circulation time, or conjugated to targeting moieties such as antibodies or peptides for specific tumor imaging.[1][2][3] This document provides detailed application notes and protocols for the use of **CH1055** and its conjugates for in vivo tumor imaging in mice.

### **Data Presentation**

The following tables summarize the quantitative data for **CH1055** and its conjugates in preclinical tumor imaging studies. While comprehensive biodistribution data in the format of percentage of injected dose per gram of tissue (%ID/g) is not readily available in the reviewed literature, the tumor-to-background ratio (TBR) or tumor-to-normal tissue ratio (T/NT) provides a valuable metric for assessing imaging contrast.

Table 1: Tumor-to-Background/Normal Tissue Ratios of CH1055 Conjugates



| Probe                            | Tumor<br>Model (Cell<br>Line)          | Mouse<br>Strain | Imaging<br>Time Post-<br>Injection | Tumor-to-<br>Backgroun<br>d/Normal<br>Tissue<br>Ratio | Reference |
|----------------------------------|----------------------------------------|-----------------|------------------------------------|-------------------------------------------------------|-----------|
| CH1055-anti-<br>EGFR<br>Affibody | Squamous<br>Cell<br>Carcinoma<br>(SAS) | Nude Mice       | 6 hours                            | ~15                                                   | [4]       |
| CH1055-<br>4Glu-AE105            | Orthotopic<br>Glioblastoma<br>(GBM)    | Nude Mice       | 96 hours                           | ~2.7                                                  |           |

## Experimental Protocols

## **Protocol 1: Synthesis of CH1055-NHS Ester**

This protocol describes a general method for the synthesis of an N-hydroxysuccinimide (NHS) ester of **CH1055**, rendering it reactive towards primary amines on targeting ligands.

#### Materials:

- CH1055-acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- · Anhydrous Diethyl Ether
- Argon or Nitrogen gas
- Glass reaction vial with a magnetic stirrer
- Thin Layer Chromatography (TLC) supplies



#### Procedure:

- Reaction Setup: In a clean, dry glass reaction vial under an inert atmosphere (argon or nitrogen), dissolve CH1055-acid in anhydrous DMF.
- Activation: To the stirred solution, add N-Hydroxysuccinimide (NHS) (1.2 equivalents) followed by N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
- Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Precipitation: Precipitate the CH1055-NHS ester product by adding the filtrate to cold, anhydrous diethyl ether.
- Purification: Collect the precipitate by filtration or centrifugation. Wash the product with cold diethyl ether to remove any unreacted starting materials.
- Drying and Storage: Dry the final product under vacuum. Store the CH1055-NHS ester under desiccated conditions at -20°C to prevent hydrolysis.

## Protocol 2: Conjugation of CH1055-NHS Ester to an Affibody Molecule

This protocol provides a general procedure for conjugating the amine-reactive **CH1055**-NHS ester to a targeting protein, such as an Affibody molecule, that contains available primary amine groups (e.g., lysine residues).

#### Materials:

- CH1055-NHS ester
- Affibody molecule with available primary amines
- Anhydrous Dimethyl Sulfoxide (DMSO)



- 0.1 M Sodium Bicarbonate buffer (pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

#### Procedure:

- Dissolve CH1055-NHS ester: Immediately before use, dissolve the CH1055-NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
- Prepare Affibody solution: Dissolve the Affibody molecule in 0.1 M sodium bicarbonate buffer (pH 8.3). The optimal protein concentration is typically between 1-10 mg/mL.
- Conjugation Reaction: Add the **CH1055**-NHS ester stock solution to the Affibody solution with gentle stirring. A typical molar excess of the NHS ester to the protein is 5-20 fold, but this should be optimized for the specific protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Purify the CH1055-Affibody conjugate from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.
- Characterization: Characterize the conjugate by measuring the absorbance at 280 nm (for protein concentration) and the absorbance maximum of CH1055 to determine the degree of labeling.
- Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.

## **Protocol 3: In Vivo NIR-II Tumor Imaging in Mice**

This protocol outlines the general procedure for in vivo NIR-II fluorescence imaging of tumors in mice using a **CH1055**-based probe.

#### Materials:



- Tumor-bearing mice (e.g., nude mice with subcutaneous or orthotopic xenografts)
- CH1055-based imaging probe (e.g., CH1055-anti-EGFR Affibody)
- Sterile PBS
- Anesthesia (e.g., isoflurane)
- NIR-II imaging system equipped with an appropriate laser (e.g., 808 nm) and long-pass filter (e.g., >1000 nm)

#### Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Maintain anesthesia throughout the imaging procedure.
- Probe Administration: Administer the CH1055-based imaging probe via intravenous (tail vein) injection. The typical injection volume is 100-200 μL of a sterile PBS solution of the probe.
   The dose will depend on the specific probe and should be optimized (e.g., 60 μg for CH1055-affibody).
- Image Acquisition:
  - Position the mouse in the NIR-II imaging system.
  - Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 96 hours) to determine the optimal imaging window.
  - Use an 808 nm laser for excitation and a long-pass filter (e.g., >1000 nm or >1300 nm) to collect the NIR-II fluorescence signal.
  - Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.
- Image Analysis:
  - Draw regions of interest (ROIs) over the tumor and a contralateral normal tissue area.
  - Quantify the fluorescence intensity in the ROIs.



- Calculate the tumor-to-background ratio (TBR) or tumor-to-normal tissue ratio (T/NT) by dividing the mean fluorescence intensity of the tumor ROI by that of the normal tissue ROI.
- Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues using the NIR-II imaging system to confirm the in vivo findings and assess biodistribution.

# Visualizations Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for **CH1055**-based tumor imaging.



Click to download full resolution via product page

Caption: EGFR Signaling Pathway Targeted by CH1055-anti-EGFR Affibody.





Click to download full resolution via product page

Caption: uPAR Signaling Pathway Targeted by CH1055-AE105.





Click to download full resolution via product page

Caption: General Experimental Workflow for **CH1055** Tumor Imaging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CH1055 in Preclinical Tumor Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422057#ch1055-for-tumor-imaging-in-mice]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com